N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
Description
N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a piperidine carboxamide derivative characterized by a sec-butyl amide substituent and an ethylsulfonyl group at the 1-position of the piperidine ring. Its molecular framework—a piperidine core with sulfonyl and carboxamide functionalities—is shared with several bioactive compounds, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-butan-2-yl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-6-8-14(9-7-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKKGCANSBGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides or alcohols.
Sulfonylation: The ethylsulfonyl group is introduced through sulfonylation reactions using ethylsulfonyl chloride or similar reagents.
Carboxamide Formation: The carboxamide functional group is formed by reacting the intermediate compound with appropriate amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Piperidine Carboxamides
Key structural variations among analogues include:
- Sulfonyl group modifications (e.g., ethyl, 4-fluorobenzyl, or naphthalene-based substituents).
- Amide side chain diversity (e.g., sec-butyl, n-butyl, fluorobenzyl, or complex aryl groups).
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Properties
- Sulfonyl Group Impact: Ethylsulfonyl (target compound): Likely enhances metabolic stability compared to bulkier groups (e.g., 4-fluorobenzylsulfonyl in ), but may reduce target-binding affinity due to lower aromaticity.
- Amide Side Chain :
- sec-butyl (target compound): Offers moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability.
- n-butyl () or fluorobenzyl (): Longer alkyl chains (n-butyl) may improve lipid bilayer penetration, while aromatic groups (fluorobenzyl) enhance target affinity but risk off-target interactions .
- Selectivity and Potency :
Research Implications
- Antiviral Potential: Compounds with bulky sulfonyl groups (e.g., naphthalene in ) show SARS-CoV-2 inhibition, suggesting that the target compound’s ethylsulfonyl group might be tailored for broader antiviral activity .
- Kinase Inhibition : The sec-butyl side chain could be modified to mimic AZD5363’s chlorophenyl group for improved kinase selectivity, though this would require balancing steric effects and solubility .
Biological Activity
N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₀H₁₈N₂O₃S
- Molecular Weight : 218.32 g/mol
The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the ethylsulfonyl and sec-butyl groups contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has been investigated for:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in conditions such as hypertension and pain management.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain calcium channels, particularly T-type Ca²⁺ channels. This inhibition can lead to lowered blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
2. Analgesic Properties
The compound has been explored for its analgesic effects, showing promise in reducing pain through its action on central nervous system pathways. Its structure suggests that modifications could enhance its efficacy as an analgesic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that variations in the alkyl substituents on the piperidine ring significantly influence its potency against target enzymes . For example:
| Substituent | Effect on Activity |
|---|---|
| sec-butyl | Enhances binding affinity |
| Ethylsulfonyl group | Contributes to enzyme inhibition |
Case Study 1: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats, oral administration of this compound resulted in significant reductions in blood pressure without inducing reflex tachycardia. This highlights its potential as a safer alternative to existing antihypertensive medications .
Case Study 2: Pain Management
Another study evaluated the analgesic properties of the compound using animal models of pain. Results showed that the compound effectively reduced pain responses, suggesting potential applications in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
